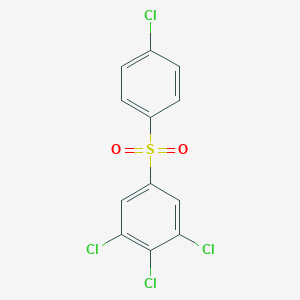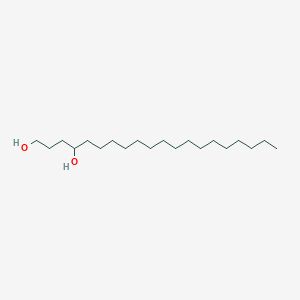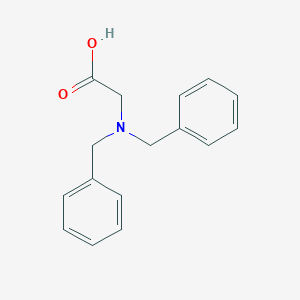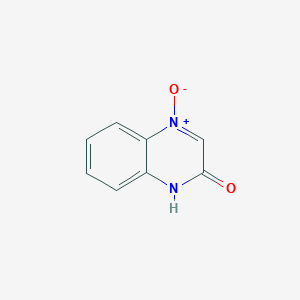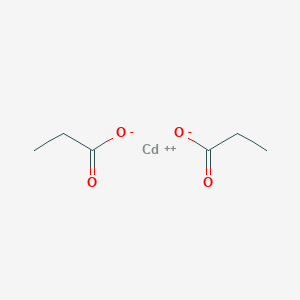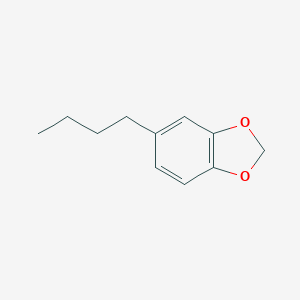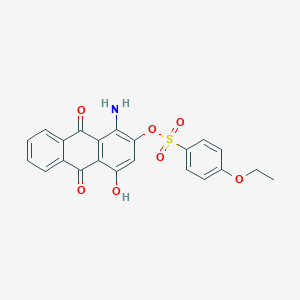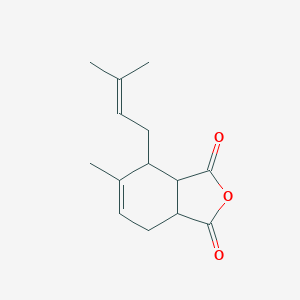
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)- is a chemical compound that has been widely studied for its potential applications in various fields. It is commonly known as isobenzofuranone and is a member of the family of heterocyclic compounds. Isobenzofuranone has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of isobenzofuranone is not well understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or by interfering with cellular signaling pathways.
Biochemische Und Physiologische Effekte
Isobenzofuranone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory, anti-cancer, and anti-bacterial properties. In vivo studies have shown that isobenzofuranone can reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Isobenzofuranone has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, the compound has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound is sensitive to light and air, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for the study of isobenzofuranone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new applications for the compound in medicine, agriculture, and material science. Finally, further studies are needed to better understand the mechanism of action of isobenzofuranone and its potential side effects.
Synthesemethoden
The synthesis of isobenzofuranone involves a series of chemical reactions that convert 2-methyl-3-buten-2-ol into the final product. The process involves the use of various reagents such as sodium hydride, acetic anhydride, and chloroform. The yield of isobenzofuranone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent concentration.
Wissenschaftliche Forschungsanwendungen
Isobenzofuranone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, isobenzofuranone has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, isobenzofuranone has been studied for its potential use as a pesticide. In material science, isobenzofuranone has been studied for its potential use in the production of polymers.
Eigenschaften
CAS-Nummer |
16726-03-7 |
|---|---|
Produktname |
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-butenyl)- |
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
5-methyl-4-(3-methylbut-2-enyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H18O3/c1-8(2)4-6-10-9(3)5-7-11-12(10)14(16)17-13(11)15/h4-5,10-12H,6-7H2,1-3H3 |
InChI-Schlüssel |
KPKSFNJCYGUOHN-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C1CC=C(C)C)C(=O)OC2=O |
Kanonische SMILES |
CC1=CCC2C(C1CC=C(C)C)C(=O)OC2=O |
Andere CAS-Nummern |
16726-03-7 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




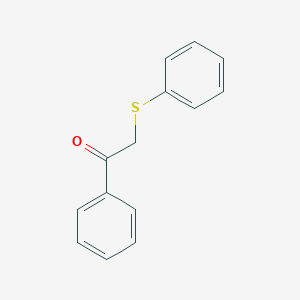
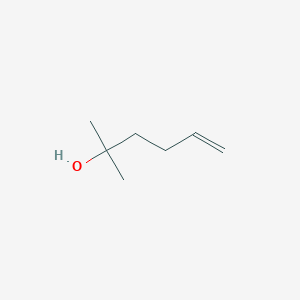
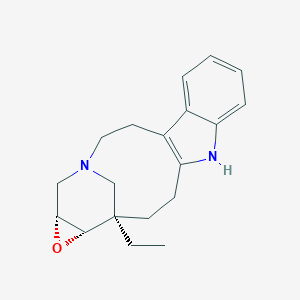
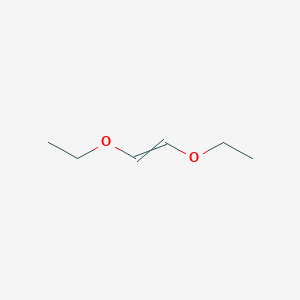
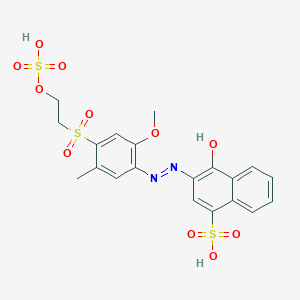
![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)
